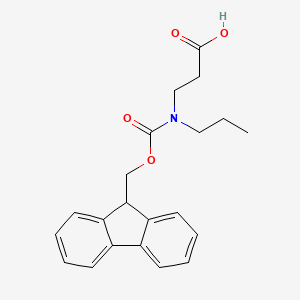

![molecular formula C21H21N5O3 B2430316 N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-12-5](/img/structure/B2430316.png)

N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

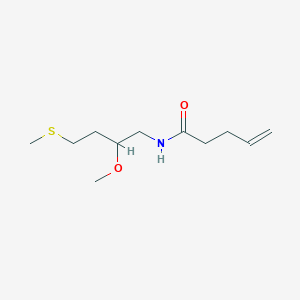

The compound is a complex organic molecule that likely contains a triazine moiety . Triazines are a class of nitrogen-containing heterocycles . They are known for their applications in various fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Triazines can be synthesized through various methods. One method involves the mechanochemical synthesis of amides from carboxylic acids through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine . Another method involves the microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions .Molecular Structure Analysis

The structure of triazines can be altered under compression, with characteristics such as straightening of [N3] groups and gathering of [N3] groups toward the six-membered C-N heterocycles .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

Triazines are known for their high chemical stability and rich nitrogen content . They also have fine-tuned electronic properties .Applications De Recherche Scientifique

- 1,2,4-Triazine derivatives, including the compound , exhibit antitumor properties. Researchers have synthesized novel fused 1,2,4-triazine aryl derivatives and evaluated their potential as antitumoral agents .

- Additionally, some quinazolinone derivatives fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings have demonstrated antimicrobial activity .

- The synthesized compound has been evaluated for its antimicrobial activity against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans) .

- Other 1,2,4-triazine derivatives have also shown antimicrobial properties, making them potential candidates for drug development .

- Novel derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were evaluated for their anti-inflammatory and analgesic activity. These compounds could serve as leads for pain management and inflammation control .

- Fused 1,2,4-triazine derivatives have been investigated as potent inhibitors targeting CYP1A1 activity. CYP1A1 is an enzyme involved in drug metabolism and detoxification .

- Researchers have reported a practical regioselective synthesis of 1,2,4-triazoles using amine oxidase-inspired catalysis. These compounds are ubiquitous in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science research .

- Tris[1,2,4]triazolo[1,3,5]triazine, a fused triazole and triazine moiety, has been utilized to construct star-shaped tristriazolotriazine derivatives. These compounds could find applications in organic electronics .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory and Analgesic Effects

CYP1A1 Inhibition

Biocatalysis Applications

Novel Rigid Acceptors for Organic Electronics

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-29-17-9-7-15(8-10-17)11-12-22-19(27)18-20(28)26-14-13-25(21(26)24-23-18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZYKCSWBEIGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2430235.png)

![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)

![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2430245.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)

![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)